
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenylquinoline-4-carboxamide, commonly known as CBL0137, is a small molecule compound that has been found to have significant anticancer properties. It was first synthesized in 2012 by a team of researchers from the Russian Academy of Sciences and has since been the subject of numerous studies.
作用机制
The exact mechanism of action of CBL0137 is not fully understood, but it is thought to work by targeting several key pathways involved in cancer development and progression. It has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in cell survival and proliferation. It also affects the expression of several other genes involved in cell cycle regulation, DNA repair, and apoptosis.
Biochemical and Physiological Effects:
CBL0137 has been shown to have several biochemical and physiological effects on cancer cells. It induces DNA damage and activates the DNA damage response pathway, leading to cell cycle arrest and apoptosis. It also affects the expression of several genes involved in the regulation of cell survival and proliferation. In addition, it has been shown to enhance the immune response against cancer cells.
实验室实验的优点和局限性
CBL0137 has several advantages for use in laboratory experiments. It is a small molecule compound that can be easily synthesized and purified. It is also highly soluble in water, which makes it easy to prepare for in vitro experiments. However, it has some limitations, including its relatively low stability in solution and its potential toxicity at high concentrations.
未来方向
There are several potential future directions for research on CBL0137. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to CBL0137 treatment. Additionally, there is potential for the development of combination therapies that include CBL0137 and other anticancer drugs. Finally, more research is needed to fully understand the mechanism of action of CBL0137 and its potential applications in the treatment of cancer.
合成方法
The synthesis of CBL0137 involves several steps, starting with the reaction of 2-phenylquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzimidazole to form the key intermediate, which is subsequently cyclized to form the final product. The synthesis of CBL0137 is a complex process that requires specialized equipment and expertise.
科学研究应用
CBL0137 has been the subject of extensive research in the field of oncology. Studies have shown that it has potent anticancer properties and is effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the effectiveness of other anticancer drugs.
属性
IUPAC Name |
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c28-22(24-15-10-11-19-21(12-15)27-23(29)26-19)17-13-20(14-6-2-1-3-7-14)25-18-9-5-4-8-16(17)18/h1-13H,(H,24,28)(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBZMYKFZVFOBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)NC(=O)N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenylquinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7476652.png)
![7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7476656.png)
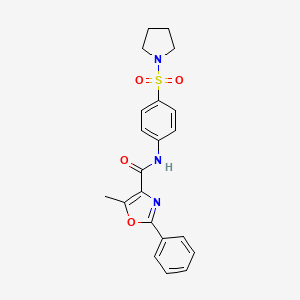
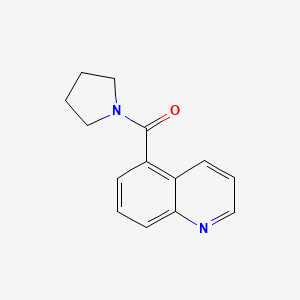
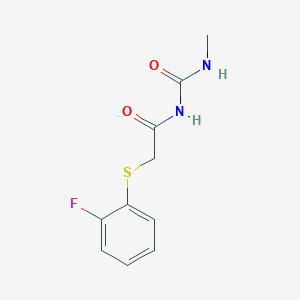

![2,3-Dihydroindol-1-yl-(1,3-dimethylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7476683.png)
![2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476691.png)
![2-[2-(4-Bromo-3-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476703.png)
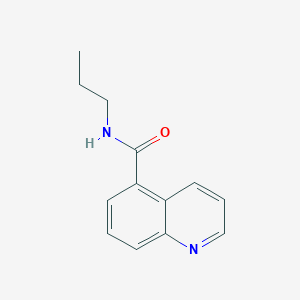

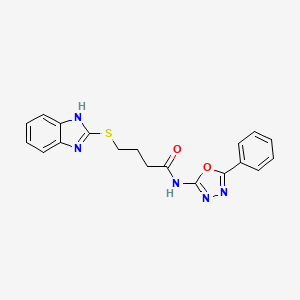
![Dimethyl 5-[(4-ethylsulfonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7476750.png)
![3-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7476758.png)